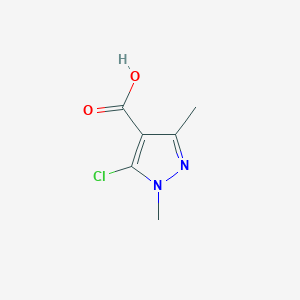
2-Bromo-6-fluorobenzonitrile
Vue d'ensemble
Description
2-Bromo-6-fluorobenzonitrile is a chemical compound with the molecular formula C7H3BrFN . It is used as an initial raw material in the synthesis of 2-bromo-6-fluorobenzoic acid .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the nitration reaction of adjacent fluorobenzonitrile with vitriol oil. The ratio range of the amount of substance of the used vitriol oil and adjacent fluorobenzonitrile is 5.0:1~15.0:1, and slowly adding nitrating agent is stirred down in-5~20 ℃ of temperature controls .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code 1S/C7H3BrFN/c8-6-2-1-3-7 (9)5 (6)4-10/h1-3H . The Canonical SMILES string representation is C1=CC (=C (C (=C1)Br)C#N)F .
Chemical Reactions Analysis
The chemical reactions involving this compound are complex and varied. For instance, it can be used as a raw material in the synthesis of 2-bromo-6-fluorobenzoic acid .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 200.01 g/mol . It has a computed XLogP3-AA value of 2.4, indicating its lipophilicity . It has zero hydrogen bond donor count and two hydrogen bond acceptor count . The exact mass and monoisotopic mass are 198.94329 g/mol . The topological polar surface area is 23.8 Ų . The heavy atom count is 10 .
Applications De Recherche Scientifique
2-Bromo-6-fluorobenzonitrile : Analyse complète des applications de la recherche scientifique
Industrie pharmaceutique : this compound sert de précurseur dans la synthèse de divers composés pharmaceutiques. Sa réactivité avec différents réactifs permet la création d'agents anticancéreux, antifongiques et antiviraux, contribuant ainsi de manière significative à la recherche en chimie médicinale et au développement de médicaments .
Synthèse agrochimique : Dans le secteur agrochimique, ce composé est utilisé pour produire des pesticides et des herbicides. Ses propriétés facilitent la synthèse de composés qui peuvent protéger les cultures des ravageurs et des maladies, contribuant ainsi à la productivité agricole .
Synthèse organique : Ce produit chimique est utilisé comme matière de départ pour la synthèse de l'acide 2-bromo-6-fluorobenzoïque, qui a des applications supplémentaires dans la recherche et le développement de la chimie organique .
Catalyseur dans les réactions chimiques : En raison de ses propriétés uniques telles que sa grande réactivité et sa stabilité, le this compound peut agir comme catalyseur dans diverses réactions chimiques, améliorant ainsi l'efficacité et le rendement des réactions .
Synthèse de composés hétérocycliques : Il participe à la synthèse de composés hétérocycliques, qui sont essentiels au développement de nouveaux matériaux et produits chimiques ayant des applications potentielles dans différentes industries .
Production de cristaux liquides : Les attributs structurels du composé le rendent adapté à la synthèse de matériaux utilisés dans les écrans à cristaux liquides (LCD), ce qui a un impact sur l'industrie électronique en contribuant au développement des technologies d'affichage .
Intermédiaire OLED : En tant qu'intermédiaire OLED, le this compound est important dans la production de composants de diodes électroluminescentes organiques (OLED), qui sont essentiels pour les systèmes d'affichage et d'éclairage modernes .
Chimie analytique : En chimie analytique, ce composé peut être utilisé comme étalon ou matériau de référence lors de l'analyse chromatographique afin d'assurer l'exactitude et la précision de l'analyse chimique .
Safety and Hazards
2-Bromo-6-fluorobenzonitrile is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .
Relevant Papers
There are several papers and documents related to this compound . These papers provide valuable insights into the properties, synthesis, and applications of this compound. Further analysis of these papers could provide more detailed information.
Propriétés
IUPAC Name |
2-bromo-6-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELGUZKHALDFOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382455 | |
| Record name | 2-Bromo-6-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79544-27-7 | |
| Record name | 2-Bromo-6-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-6-fluorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














